molecular formula C15H14FNO4S B10972958 N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-fluorobenzenesulfonamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-fluorobenzenesulfonamide

Cat. No.: B10972958
M. Wt: 323.3 g/mol
InChI Key: IDSAIQXOTUINRS-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-fluorobenzenesulfonamide is a synthetic organic compound characterized by the presence of a benzodioxole ring, a fluorobenzene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Sulfonamide Formation: The alkylated benzodioxole is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by mimicking the substrate or binding to the active site, preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-fluorobenzenesulfonamide can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound potentially more effective in its applications compared to its analogs with different substituents.

Properties

Molecular Formula

C15H14FNO4S

Molecular Weight

323.3 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C15H14FNO4S/c1-10(11-2-7-14-15(8-11)21-9-20-14)17-22(18,19)13-5-3-12(16)4-6-13/h2-8,10,17H,9H2,1H3

InChI Key

IDSAIQXOTUINRS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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